5-{4-[(3-methylphenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a piperazine ring, an oxazole ring, and various aromatic substituents
Preparation Methods
The synthesis of 5-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the Benzoyl Group: The piperazine derivative is then reacted with 3-methylbenzoyl chloride in the presence of a base to form the benzoyl-substituted piperazine.
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor.
Final Coupling Reaction: The final step involves coupling the piperazine and oxazole derivatives under suitable conditions to form the target compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and electrophiles (e.g., nitric acid for nitration).
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar compounds include other piperazine and oxazole derivatives, such as:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]-5-OXOPENTANOIC ACID
Compared to these compounds, 5-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE may offer unique properties due to the specific arrangement of its functional groups, potentially leading to distinct biological or material properties.
Properties
Molecular Formula |
C25H24N4O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H24N4O2/c1-18-6-8-20(9-7-18)10-11-23-27-22(17-26)25(31-23)29-14-12-28(13-15-29)24(30)21-5-3-4-19(2)16-21/h3-11,16H,12-15H2,1-2H3/b11-10+ |
InChI Key |
PAHFSQSLGOLPQG-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)C)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)C)C#N |
Origin of Product |
United States |
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